N-{2-methyl-6-[(propan-2-ylcarbamoyl)amino]phenyl}-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a carbamoyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild and functional group-tolerant conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with trifluoromethyl and carbamoyl groups. Examples include:
- N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZAMIDE
- N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE
Uniqueness
What sets N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)-3-(TRIFLUOROMETHYL)BENZAMIDE apart is its specific substitution pattern, which can influence its reactivity and biological activity. The position of the trifluoromethyl group and the carbamoyl group can significantly impact the compound’s properties, making it a unique and valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C19H20F3N3O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[2-methyl-6-(propan-2-ylcarbamoylamino)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H20F3N3O2/c1-11(2)23-18(27)24-15-9-4-6-12(3)16(15)25-17(26)13-7-5-8-14(10-13)19(20,21)22/h4-11H,1-3H3,(H,25,26)(H2,23,24,27) |
InChI Key |
GVHQRYNEINNRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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